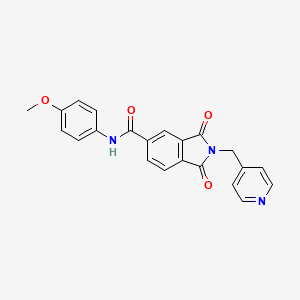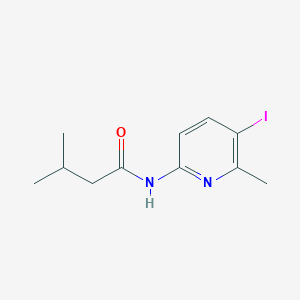![molecular formula C19H20F3NO2 B4404208 N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4404208.png)
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition by TFB-TBOA has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
TFB-TBOA binds to the active site of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide and prevents the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels, which can have both excitatory and toxic effects. TFB-TBOA has been shown to be highly selective for this compound over other transporters and receptors, making it a valuable tool for studying the specific role of this compound in various physiological processes.
Biochemical and Physiological Effects
TFB-TBOA has a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, TFB-TBOA can enhance synaptic transmission and plasticity, while at high concentrations, it can lead to excitotoxicity and cell death. TFB-TBOA has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also has anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
TFB-TBOA has several advantages for lab experiments, including its high selectivity for N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide, its ability to modulate glutamate levels in a concentration-dependent manner, and its neuroprotective effects. However, TFB-TBOA also has some limitations, including its potential to cause excitotoxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for TFB-TBOA research, including the development of more potent and selective EAAT inhibitors, the investigation of the role of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide in various neurological disorders, and the development of therapeutic strategies targeting this compound. TFB-TBOA has also been proposed as a potential tool for studying the role of glutamate in cancer progression and immune function. Further research is needed to fully understand the potential applications of TFB-TBOA in these areas.
Wissenschaftliche Forschungsanwendungen
TFB-TBOA has been widely used in scientific research to investigate the role of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide in various physiological processes. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. TFB-TBOA has also been used to study the role of this compound in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-2-5-14-8-10-15(11-9-14)25-13-12-23-18(24)16-6-3-4-7-17(16)19(20,21)22/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMROOYLUXCAECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
![4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)

![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)
![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404158.png)
![3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4404171.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4404178.png)
![(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4404182.png)
![1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4404196.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)
![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)